1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the ethoxy-oxoethyl group: This can be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of carboxylic acids or ketones.
Reduction: This can result in the formation of alcohols or amines.
Substitution: This can involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(2-Methoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(methyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. The ethoxy-oxoethyl group also contributes to its distinct chemical properties.
Properties
Molecular Formula |
C15H13F3N2O4 |
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Molecular Weight |
342.27 g/mol |
IUPAC Name |
2-[3-(2-ethoxy-2-oxoethyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H13F3N2O4/c1-2-24-13(21)7-9-4-3-5-10(6-9)20-11(14(22)23)8-12(19-20)15(16,17)18/h3-6,8H,2,7H2,1H3,(H,22,23) |
InChI Key |
ZFNVSXAPLOCTAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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